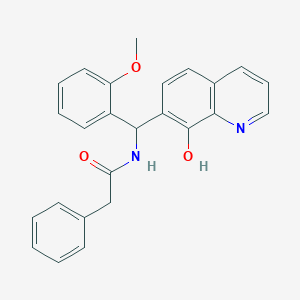![molecular formula C8H8N4O B14967028 N-[(E)-(5-methylfuran-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14967028.png)
N-[(E)-(5-methylfuran-2-yl)methylidene]-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is an organic compound that features a furan ring substituted with a methyl group and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the following steps:
Formation of the Furan Derivative: The starting material, 5-methylfuran, is synthesized through the methylation of furan.
Formation of the Triazole Derivative: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reaction: The furan and triazole derivatives are coupled using a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Catalysts: To enhance the efficiency of the coupling reaction.
Purification Techniques: Such as crystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products:
Oxidation Products: Furanones.
Reduction Products: Dihydrotriazoles.
Substitution Products: Various substituted furans.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various diseases.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Industry:
Agriculture: Used in the synthesis of agrochemicals.
Pharmaceuticals: Employed in the production of active pharmaceutical ingredients.
作用機序
The mechanism of action of (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
- (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
- (E)-1-(5-METHYLFURAN-2-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Comparison:
- Structural Differences: Variations in the substituents on the furan or triazole rings.
- Reactivity: Differences in reactivity due to the presence of different functional groups.
- Applications: Unique applications based on the specific properties of each compound.
特性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
(E)-1-(5-methylfuran-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C8H8N4O/c1-7-2-3-8(13-7)4-11-12-5-9-10-6-12/h2-6H,1H3/b11-4+ |
InChIキー |
LQNDVNAARCNXJP-NYYWCZLTSA-N |
異性体SMILES |
CC1=CC=C(O1)/C=N/N2C=NN=C2 |
正規SMILES |
CC1=CC=C(O1)C=NN2C=NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-allyl-N-(3-chloro-2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14966956.png)
![6-ethyl-N-(4-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14966957.png)

![N-(4-{2-[(2-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B14966987.png)
![3-(4-Chlorophenyl)-4-[(3-fluorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B14966989.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-methyl-2H-tetrazol-5-amine](/img/structure/B14966994.png)
![N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B14967003.png)
![N,2'-dicyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14967009.png)
![5-bromo-2-chloro-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14967011.png)
![N-(Adamantan-1-YL)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B14967020.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14967032.png)
![6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14967034.png)
![3-(2-methoxybenzyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,2,4-oxadiazole](/img/structure/B14967041.png)
![N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B14967046.png)
